molecular formula C16H16BrN3O2S B238561 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No. B238561
M. Wt: 394.3 g/mol
InChI Key: VYLVUVSHQPCADD-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 416.3 g/mol.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to inhibit the production of certain inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the biochemical and physiological processes of cells. It has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is its potential as a therapeutic agent. It has been shown to have anticancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide. One of the major directions is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another direction is the study of the compound's potential as a therapeutic agent for other diseases such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.

Synthesis Methods

The synthesis of 3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has been reported in the literature. The synthesis involves the reaction of 3-bromo-4-ethoxybenzoyl chloride with 6-methyl-2-pyridinecarbothioamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to have potential anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent.

properties

Molecular Formula

C16H16BrN3O2S

Molecular Weight

394.3 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C16H16BrN3O2S/c1-3-22-13-8-7-11(9-12(13)17)15(21)20-16(23)19-14-6-4-5-10(2)18-14/h4-9H,3H2,1-2H3,(H2,18,19,20,21,23)

InChI Key

VYLVUVSHQPCADD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=N2)C)Br

Origin of Product

United States

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